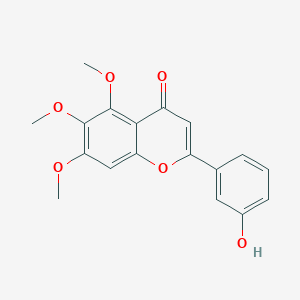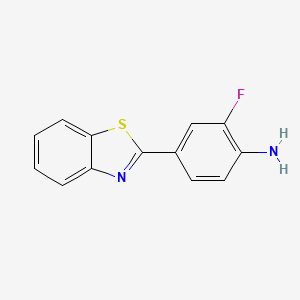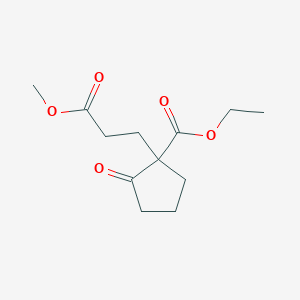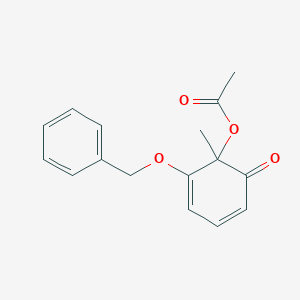![molecular formula C34H32N7NaO3 B14252795 Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate is a complex organic compound featuring a variety of functional groups, including imidazole, pyridine, and benzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate involves multiple steps, including the formation of imidazole and pyridine rings. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or pyridine moieties, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole.
Pyridine Derivatives: Compounds containing the pyridine ring, such as niacin and pyridoxine.
Benzoate Derivatives: Compounds containing the benzoate group, such as methyl benzoate and ethyl benzoate.
Uniqueness
Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C34H32N7NaO3 |
|---|---|
Peso molecular |
609.7 g/mol |
Nombre IUPAC |
sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate |
InChI |
InChI=1S/C34H32N7O3.Na/c1-3-5-14-30-35-29-19-20-40(22-25-10-6-7-12-27(25)34(43)44-4-2)33(42)31(29)41(30)21-23-15-17-24(18-16-23)26-11-8-9-13-28(26)32-36-38-39-37-32;/h6-13,15-20H,3-5,14,21-22H2,1-2H3;/q-1;+1 |
Clave InChI |
DNDFNZUKFGWMTD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=N[N-]N=N5)C(=O)N(C=C2)CC6=CC=CC=C6C(=O)OCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)


![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)


![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)



![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
